molecular formula C11H13IO4 B3184536 Ethyl 5-iodo-2,4-dimethoxybenzoate CAS No. 1131587-49-9

Ethyl 5-iodo-2,4-dimethoxybenzoate

Cat. No.: B3184536
CAS No.: 1131587-49-9
M. Wt: 336.12 g/mol
InChI Key: YUATYDAPORMTIQ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2,4-dimethoxybenzoate (CAS: 1131587-49-9) is an aromatic ester characterized by a benzoate backbone substituted with iodine at the 5-position and methoxy groups at the 2- and 4-positions. Its molecular formula is C₁₁H₁₃IO₄, with a molar mass of 336.12 g/mol. Predicted physical properties include a density of 1.571 g/cm³ and a boiling point of 389.9°C .

Properties

CAS No.

1131587-49-9

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

ethyl 5-iodo-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3

InChI Key

YUATYDAPORMTIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are closely related to ethyl 5-iodo-2,4-dimethoxybenzoate, differing in substituents or ester groups:

Structural and Functional Differences

Ethyl 5-bromo-2,4-dimethoxybenzoate
  • Substituent Variation : Bromine replaces iodine at the 5-position.
  • Impact : Bromine’s lower atomic mass (~80 vs. iodine’s ~127) reduces molar mass (~289.12 g/mol estimated). Bromine’s weaker leaving-group ability may decrease reactivity in nucleophilic substitutions compared to iodine.
  • Applications : Useful in reactions requiring milder leaving groups or lower molecular weight intermediates .
Ethyl 5-iodo-2,4-dimethylbenzoate
  • Substituent Variation : Methyl groups replace methoxy groups at the 2- and 4-positions.
  • The absence of oxygen atoms lowers oxygen count (O₂ vs. O₄ in the parent compound), decreasing polarity.
  • Applications: Likely used in hydrophobic matrices or non-polar reaction environments .
Mthis compound
  • Ester Variation : Methyl replaces ethyl in the ester group.
  • Molar mass decreases (~323.12 g/mol estimated), and volatility may increase compared to the ethyl analog.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Boiling Point (°C) Polarity
This compound C₁₁H₁₃IO₄ 336.12 I, 2,4-OCH₃ 389.9 High
Ethyl 5-bromo-2,4-dimethoxybenzoate C₁₁H₁₃BrO₄ ~289.12 Br, 2,4-OCH₃ ~350–370 High
Ethyl 5-iodo-2,4-dimethylbenzoate C₁₁H₁₃IO₂ ~322.13 I, 2,4-CH₃ ~360–380 Low
Mthis compound C₁₀H₁₁IO₄ ~323.12 I, 2,4-OCH₃ ~370–390 High

Notes:

  • Boiling points and molar masses for analogs are estimated based on substituent effects .
  • Polarity is inferred from substituent electron-donating/withdrawing effects.

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